

Application Notes and Protocols for Ossamycin in In Vitro Assays

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Compound of Interest

Compound Name: Ossamycin

Cat. No.: B1233878

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Introduction

Ossamycin is a macrolide antibiotic produced by *Streptomyces hygroscopicus* var. *ossamyceticus*. It is a potent and selective inhibitor of the F1Fo-ATPase (ATP synthase) in mitochondria.[1][2][3] By targeting this crucial enzyme, **ossamycin** disrupts cellular energy metabolism, leading to cytotoxicity.[4] Its high potency and selectivity against cancer cell lines have made it a subject of interest in cancer research.[2] These application notes provide detailed protocols for the preparation and use of **ossamycin** in common in vitro assays.

Data Presentation

Physicochemical Properties of Ossamycin

Property	Value	Source
Molecular Formula	C ₄₉ H ₈₅ NO ₁₄	PubChem
Molar Mass	912.2 g/mol	PubChem
Appearance	Solid	N/A
Storage (as powder)	-20°C	General Recommendation

Solubility of Ossamycin

While specific quantitative solubility data for **ossamycin** is not readily available, based on structurally similar macrolide antibiotics, its solubility in common laboratory solvents is estimated as follows. It is recommended to empirically determine the maximum solubility for your specific batch of **ossamycin**.

Solvent	Estimated Solubility	Source/Justification
DMSO	≥15 mg/mL (~16.4 mM)	Based on solubility of Josamycin[1] and other similar compounds.
Ethanol	Soluble	General property of macrolides.
Water	Insoluble	General property of macrolides.

Recommended Working Concentrations for In Vitro Assays

Specific IC₅₀ values for **ossamycin** in various cancer cell lines are not widely published. However, it is known to be a highly potent cytotoxic agent.[2] Therefore, a broad concentration range should be tested initially to determine the optimal working concentration for your specific cell line and assay.

Assay Type	Recommended Starting Concentration Range
Cytotoxicity Assays (e.g., MTT, XTT)	0.1 nM - 10 μM
Mitochondrial Respiration Assays	1 nM - 1 μM
Apoptosis Assays (e.g., Caspase activity)	10 nM - 1 μM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ossamycin Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **ossamycin** in dimethyl sulfoxide (DMSO).

Materials:

- **Ossamycin** (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, amber microcentrifuge tubes or cryovials
- Analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Pre-warm DMSO:** Bring the anhydrous DMSO to room temperature before opening to minimize water absorption.
- **Weigh Ossamycin:** In a sterile environment (e.g., a laminar flow hood), accurately weigh out 9.12 mg of **ossamycin** powder.
- **Dissolution:** Aseptically add the weighed **ossamycin** to a sterile tube. Add 1 mL of anhydrous DMSO to the tube.
- **Mixing:** Vortex the solution until the **ossamycin** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
- **Aliquoting:** Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL) in sterile, amber microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.

- Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light. Based on general stability studies of compounds in DMSO, **ossamycin** is expected to be stable under these conditions.[5]

Protocol 2: Determination of Ossamycin Cytotoxicity using an MTT Assay

This protocol provides a method for determining the half-maximal inhibitory concentration (IC₅₀) of **ossamycin** in a cancer cell line of interest using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- 10 mM **Ossamycin** stock solution in DMSO (from Protocol 1)
- Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
- Complete cell culture medium appropriate for the cell line
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 96-well flat-bottom cell culture plates
- MTT solution (5 mg/mL in PBS, sterile filtered)
- DMSO, cell culture grade
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:

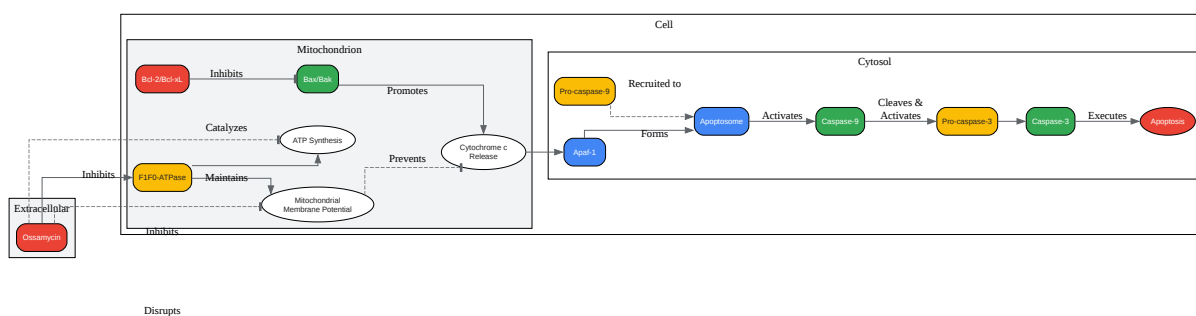
- Harvest and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **ossamycin** in complete culture medium from the 10 mM stock solution. A suggested starting range is from 0.1 nM to 10 μ M. Remember to include a vehicle control (DMSO at the same final concentration as the highest **ossamycin** concentration).
 - After 24 hours of cell attachment, carefully remove the medium from the wells.
 - Add 100 μ L of the **ossamycin** dilutions to the respective wells.
 - Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
 - Carefully remove the medium from each well without disturbing the formazan crystals.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

- Plot the percentage of cell viability against the logarithm of the **ossamycin** concentration.
- Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Ossamycin-Induced Apoptosis Signaling Pathway

Ossamycin, by inhibiting the F1Fo-ATPase, disrupts the mitochondrial membrane potential and ATP synthesis. This leads to the release of pro-apoptotic factors from the mitochondria, initiating the intrinsic apoptosis pathway.

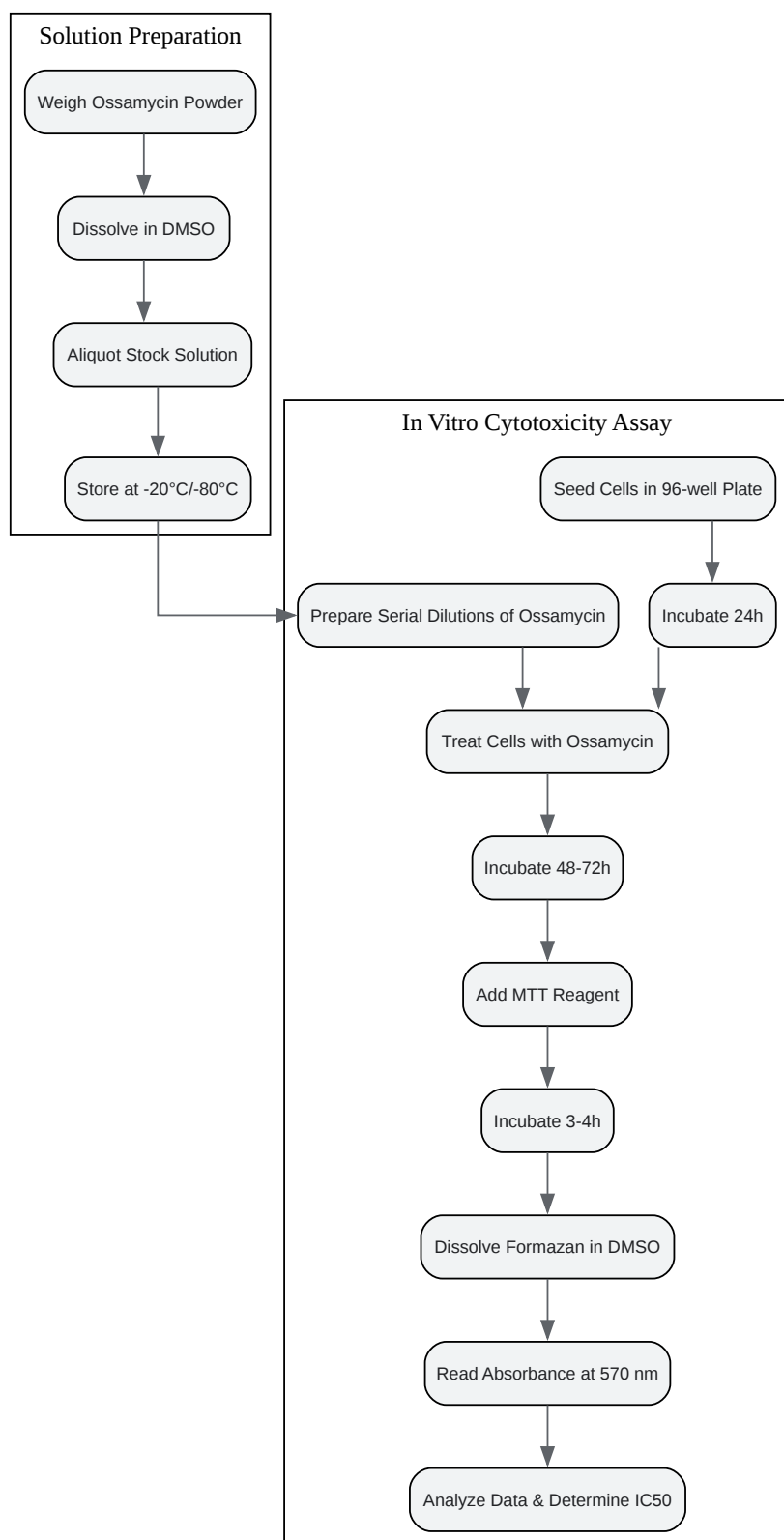


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Caption: **Ossamycin**-induced intrinsic apoptosis pathway.

Experimental Workflow for Ossamycin Solution Preparation and In Vitro Assay

This diagram illustrates the overall workflow from preparing the **ossamycin** stock solution to performing a cytotoxicity assay.



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Caption: Workflow for **ossamycin** cytotoxicity assay.

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